molecular formula C26H22N4O3S B3003508 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1234925-87-1

1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B3003508
CAS No.: 1234925-87-1
M. Wt: 470.55
InChI Key: CMCFWPPUZZNRDW-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that integrates multiple functional groups, including an indoline, a nitrophenyl group, a p-tolyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Derivative: Starting with an indoline precursor, the indoline ring is functionalized to introduce the ethanone group.

    Imidazole Ring Formation: The imidazole ring is synthesized separately, often through a condensation reaction involving a diamine and a carbonyl compound.

    Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Final Coupling Reaction: The indoline derivative is coupled with the imidazole-thioether compound under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indoline or imidazole rings, potentially forming N-oxides or sulfoxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation Products: Indoline N-oxide, imidazole N-oxide.

    Reduction Products: Amino derivatives of the nitrophenyl group.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups that can interact with biological targets.

    Materials Science: Possible applications in the development of organic semiconductors or as a building block for complex molecular architectures.

    Biological Studies: Used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Chemistry: Utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or hydrophobic effects. The indoline and imidazole rings can participate in binding to active sites, while the nitrophenyl and p-tolyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole and nitrophenyl groups, making it less versatile in interactions.

    2-(1H-Indol-3-yl)-1-(p-tolyl)ethanone: Contains an indole instead of an indoline, which may alter its binding properties.

    1-(Indolin-1-yl)-2-(4-nitrophenylthio)ethanone: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. The presence of both an indoline and an imidazole ring, along with the nitrophenyl and p-tolyl groups, provides a versatile scaffold for further functionalization and study.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-18-9-11-21(12-10-18)29-24(20-6-4-7-22(15-20)30(32)33)16-27-26(29)34-17-25(31)28-14-13-19-5-2-3-8-23(19)28/h2-12,15-16H,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFWPPUZZNRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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